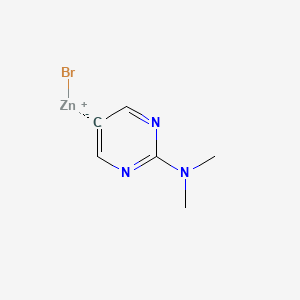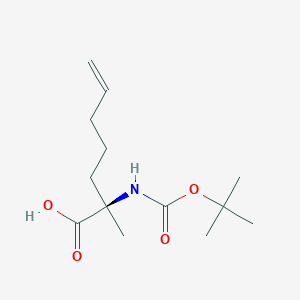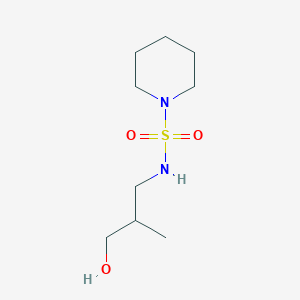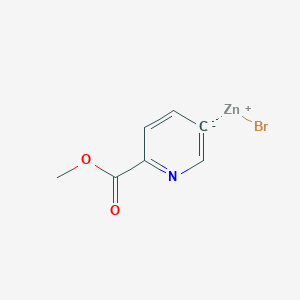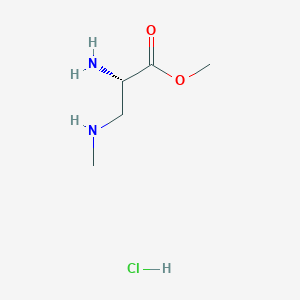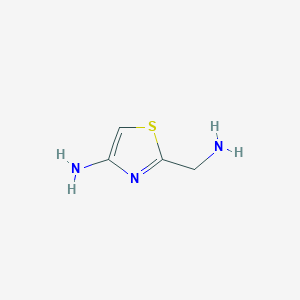
4-Bromo-N-isopentyl-1h-pyrrole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-N-isopentyl-1h-pyrrole-2-carboxamide is a chemical compound with the molecular formula C10H15BrN2O and a molecular weight of 259.14 g/mol . This compound is primarily used for research purposes and is not intended for human use . It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N-isopentyl-1h-pyrrole-2-carboxamide typically involves the condensation of 4-bromo-1H-pyrrole-2-carboxylic acid with isopentylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product . The general steps include:
Activation of the Carboxylic Acid: The carboxylic acid group of 4-bromo-1H-pyrrole-2-carboxylic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Amide Bond Formation: The activated carboxylic acid is then reacted with isopentylamine to form the amide bond, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its primary use in research settings. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-N-isopentyl-1h-pyrrole-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyrrole ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction:
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a polar aprotic solvent and a base to facilitate the substitution.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride may be used for oxidation and reduction, respectively.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of the original compound, depending on the nucleophile introduced.
Scientific Research Applications
4-Bromo-N-isopentyl-1h-pyrrole-2-carboxamide has several applications in scientific research, particularly in the fields of chemistry and biology :
Chemical Research: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biological Research: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicinal Chemistry: Researchers explore its potential as a lead compound for the development of new drugs targeting specific biological pathways.
Mechanism of Action
like other pyrrole derivatives, it is likely to interact with specific molecular targets, such as enzymes or receptors, through binding interactions that modulate their activity . The pathways involved would depend on the specific biological context in which the compound is studied.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1H-pyrrole-2-carboxamide: This compound is structurally similar but lacks the isopentyl group, which may affect its biological activity and chemical reactivity.
4,5-Dibromo-N-phenyl-1H-pyrrole-2-carboxamide:
Uniqueness
4-Bromo-N-isopentyl-1h-pyrrole-2-carboxamide is unique due to the presence of the isopentyl group, which can influence its solubility, reactivity, and biological activity compared to other pyrrole derivatives. This uniqueness makes it a valuable compound for research in various scientific fields.
Properties
Molecular Formula |
C10H15BrN2O |
|---|---|
Molecular Weight |
259.14 g/mol |
IUPAC Name |
4-bromo-N-(3-methylbutyl)-1H-pyrrole-2-carboxamide |
InChI |
InChI=1S/C10H15BrN2O/c1-7(2)3-4-12-10(14)9-5-8(11)6-13-9/h5-7,13H,3-4H2,1-2H3,(H,12,14) |
InChI Key |
QJCGOEWDTWTJPT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCNC(=O)C1=CC(=CN1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


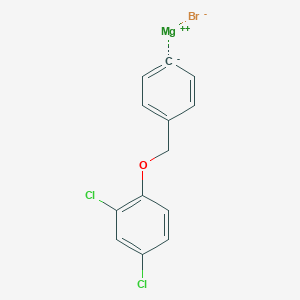

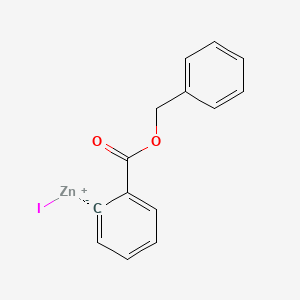
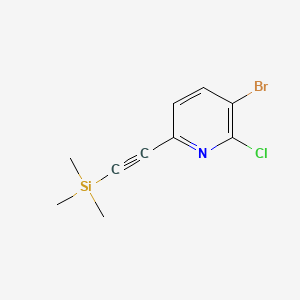
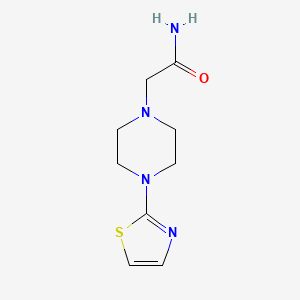
![n-Cyclopropyl-5-nitroimidazo[2,1-b]thiazol-6-amine](/img/structure/B14893022.png)
